

Fullerene-C84: A Deep Dive into Molecular Structure and Symmetry

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Compound of Interest		
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fullerene-C84, the third most abundant fullerene extractable from carbon soot after C60 and C70, presents a fascinating case study in molecular complexity and isomerism.[1][2] Unlike its smaller counterparts, C84 exists as a mixture of multiple stable isomers, each possessing unique structural and electronic properties. This guide provides a comprehensive technical overview of the molecular structure and symmetry of **Fullerene-C84**, focusing on its major and minor isomers. It is intended to serve as a valuable resource for researchers in materials science, nanotechnology, and medicinal chemistry, particularly those involved in drug development where the precise structure of fullerene derivatives is paramount.

The Landscape of C84 Isomers: The Isolated Pentagon Rule

The structural diversity of C84 is governed by the Isolated Pentagon Rule (IPR), which posits that stable fullerenes are those in which no two pentagonal rings share an edge.[3][4] For C84, there are 24 distinct IPR-compliant isomers, each with a unique arrangement of its 12 pentagons and 32 hexagons.[1][3][4] However, experimental observations reveal that only a subset of these theoretical isomers are produced in significant quantities during synthesis.

The two most abundant and extensively studied isomers of C84 are those with D2 and D2d point group symmetry.[2][4][5] These major isomers are typically found in an abundance ratio of approximately 2:1 (D2:D2d).[2][4][5] Beyond these, several minor isomers have been



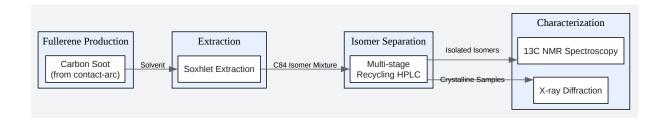
successfully isolated and characterized, albeit in much lower yields. These include isomers with C2, Cs(a), Cs(b), D2d(I), and D2(II) symmetry.[1]

Structural and Spectroscopic Characterization

The precise identification and characterization of C84 isomers rely heavily on a combination of sophisticated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) for separation and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Isomer Separation and Purity Assessment

The separation of the various C84 isomers from the complex mixture produced in carbon arc synthesis is a significant challenge. Multi-stage recycling HPLC has proven to be the most effective method for isolating pure isomers.[2][4][5] The purity of the separated fractions is typically confirmed by the simplicity and clarity of their subsequent NMR spectra.



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Caption: Experimental workflow for the production, isolation, and characterization of **Fullerene-C84** isomers.

Spectroscopic Fingerprints: 13C NMR

13C NMR spectroscopy is a powerful tool for determining the symmetry of fullerene isomers. The number of distinct lines in the 13C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, which is directly related to its point group symmetry.



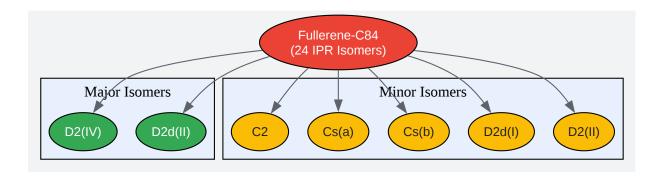
For instance, the D2 isomer of C84 exhibits 21 lines of almost equal intensity, while the D2d(II) isomer shows 11 lines, with one having approximately half the intensity of the others.[4][5]

Table 1: 13C NMR Chemical Shifts (ppm) for Major and Minor C84 Isomers

Isomer (Symmetry)	Number of Lines	Chemical Shifts (ppm)		
		133.81, 135.48, 137.39,		
		137.50, 137.91, 138.58,		
	21	139.63, 139.74, 139.77,		
D2(IV)		139.79, 140.32, 140.60,		
		141.00, 141.33, 142.58,		
		142.89, 143.78, 143.81,		
		143.98, 144.48, 144.58[6]		
		134.98, 138.48, 138.87,		
D04(II)	11	138.88, 139.82, 140.00,		
D2d(II)		140.37, 140.50, 141.57,		
		142.13, 144.60[6]		
	40	(Data for all 42 lines not fully		
C2	42	listed in cited sources)		
0.(4)	40	(Data for all 42 lines not fully		
Cs(a)	42	listed in cited sources)		
0.43	10	(Data for all 42 lines not fully		
Cs(b)	42	listed in cited sources)		
		(Specific shifts not detailed in		
D2d(I)	11	cited sources)		
DOWN	24	(Specific shifts not detailed in		
D2(II)	21	cited sources)		

Note: The chemical shifts are referenced to TMS and measured in CS2 solution.





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Caption: Relationship between the parent **Fullerene-C84** and its experimentally observed isomers.

Theoretical Calculations and Stability

Density Functional Theory (DFT) calculations have been instrumental in predicting the relative stabilities of the 24 IPR isomers of C84.[7][8] These theoretical studies consistently find that the D2(IV) and D2d(II) isomers are nearly isoenergetic and the most stable, which is in excellent agreement with their experimental abundance.[1][4] The calculated 13C NMR chemical shifts for these isomers also show strong agreement with experimental data, further validating the theoretical models.[7][8]

Table 2: Theoretical Relative Energies of Selected C84 Isomers

Isomer	Point Group	Relative Energy (kcal/mol)	
22	D2	0.0	
23	D2d	~0.0	
21	D2	16.0	

Note: Energies are relative to the most stable isomer. Data from DFT calculations at the B3LYP/6-31G level of theory.*[7]

Crystalline Structure and Phase Transitions



X-ray diffraction (XRD) studies on crystalline samples of the major C84 isomers have provided valuable insights into their solid-state packing and temperature-dependent behavior. At room temperature, both the D2(IV) and D2d(II) isomers adopt a face-centered cubic (FCC) crystal structure.[2] However, they undergo structural phase transitions at lower temperatures.[2] At 20 K, the D2(IV) isomer transforms to an orthorhombic structure, while the D2d(II) isomer adopts a monoclinic structure.[2]

Table 3: Crystallographic Data for the Major C84 Isomers at 20 K

Isomer	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)
D2(IV)	Orthorhom bic	1222	11.2934	11.0054	15.8873	90
D2d(II)	Monoclinic	I2/m	15.9260	11.1396	11.1224	90.98

Data obtained from temperature-dependent X-ray diffraction experiments.[2]

Experimental Protocols Fullerene Production and Extraction

- Production: Fullerenes are synthesized using the contact-arc method, where an electric arc is generated between two graphite rods in an inert atmosphere (e.g., helium).[2]
- Soxhlet Extraction: The resulting carbon soot is collected and subjected to Soxhlet extraction with a suitable solvent, such as toluene or carbon disulfide, to dissolve the fullerenes.[2]

Isomer Separation by Recycling HPLC

- Instrumentation: A multi-stage recycling HPLC system equipped with a Cosmosil 5PYE column (or similar) is employed.[2][4][5]
- Mobile Phase: Toluene is commonly used as the eluent.[4][5]
- Procedure: a. An injection of the C84 isomer mixture solution is introduced into the HPLC system. b. The sample is subjected to multiple cycles of separation on the column. c.



Fractions are collected at different retention times. Due to peak broadening, complete separation may not be achieved in a single run. d. Enriched fractions of specific isomers are collected and subjected to further recycling HPLC treatments until pure isomers are obtained.[4][5]

Characterization Techniques

- 13C NMR Spectroscopy: a. Pure isomer samples are dissolved in a suitable solvent (e.g., CS2 with a deuterated acetone lock). b. A relaxing agent such as Cr(acac)3 may be added.
 c. Spectra are recorded on a high-field NMR spectrometer.
- X-ray Diffraction: a. Crystalline samples are obtained by recrystallization from a solvent like toluene, followed by vacuum drying and sublimation.[9] b. High-resolution synchrotron X-ray powder diffraction is performed at various temperatures to determine the crystal structure and lattice parameters.[9]

Conclusion

The molecular structure and symmetry of **Fullerene-C84** are rich and complex, with a fascinating interplay between theoretical predictions and experimental observations. The dominance of the D2 and D2d isomers highlights the energetic factors governing fullerene stability. The successful isolation and characterization of these and several minor isomers have been made possible by advanced separation and spectroscopic techniques. For researchers in drug development, a thorough understanding of the distinct structures of C84 isomers is crucial for the rational design of fullerene-based therapeutics, where the specific geometry and electronic properties of the fullerene cage can significantly influence biological activity. The data and protocols presented in this guide provide a solid foundation for further research and application of this intriguing higher fullerene.

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